Home > Products > Screening Compounds P130886 > MP-513 (hydrobromide hydrate)
MP-513 (hydrobromide hydrate) -

MP-513 (hydrobromide hydrate)

Catalog Number: EVT-10947234
CAS Number:
Molecular Formula: C24H38N6OS
Molecular Weight: 458.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MP-513 (hydrobromide hydrate) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is classified as a hydrobromide salt, which typically enhances the solubility and stability of the active pharmaceutical ingredient. Understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of MP-513 is crucial for its utilization in scientific research.

Source and Classification

MP-513 is derived from the parent compound through the addition of hydrobromic acid, forming a hydrobromide salt. This classification as a hydrobromide indicates that it is likely used in pharmaceutical contexts where improved solubility is desired. The specific biological or chemical source from which MP-513 is derived may not be extensively documented in available literature.

Synthesis Analysis

Methods

The synthesis of MP-513 can be achieved through various methods, including:

  1. Acid-Base Neutralization: This involves reacting the base form of the compound with hydrobromic acid to form the hydrobromide salt.
  2. Solvent Evaporation: In some cases, dissolving the base in a suitable solvent followed by evaporation can yield the desired hydrobromide hydrate.

Technical Details

The synthesis process typically requires careful control of temperature and pH to ensure complete reaction and crystallization of the product. The use of solvents such as ethanol or methanol may be involved to facilitate dissolution and subsequent crystallization.

Molecular Structure Analysis

Structure

The molecular structure of MP-513 (hydrobromide hydrate) includes a central core derived from its parent compound, with bromide ions associated with it due to the formation of the hydrobromide salt. The presence of water molecules in the hydrate form influences its crystallographic properties.

Data

The molecular formula for MP-513 can be represented as CnHmBrH2OC_nH_mBr\cdot H_2O, where nn and mm depend on the specific structure of the parent compound. Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would provide insights into its functional groups and bonding characteristics.

Chemical Reactions Analysis

Reactions

MP-513 may undergo various chemical reactions typical for hydrobromides, including:

  1. Dissociation: In aqueous solutions, MP-513 can dissociate into its constituent ions, which may influence its biological activity.
  2. Substitution Reactions: The bromide ion can participate in nucleophilic substitution reactions depending on the reactivity of the parent compound.

Technical Details

The stability of MP-513 under different pH conditions can affect its reactivity profile. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are often employed to monitor these reactions.

Mechanism of Action

Process

The mechanism of action for MP-513 is likely related to its interaction with specific biological targets, potentially involving receptor binding or enzyme inhibition. The hydrobromide form may enhance its bioavailability by improving solubility in physiological conditions.

Data

Experimental studies would typically involve assessing the pharmacokinetics and pharmacodynamics of MP-513 through in vitro and in vivo models to elucidate its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

MP-513 (hydrobromide hydrate) exhibits several key physical properties:

  • Melting Point: Typically ranges from 277–279 °C.
  • Solubility: Generally soluble in water due to its ionic nature.

Chemical Properties

Chemical properties include:

  • Stability: The stability profile can vary based on environmental conditions such as temperature and humidity.
  • Reactivity: Reacts with strong bases or other nucleophiles due to the presence of bromide ions.
Applications

Scientific Uses

MP-513 has potential applications in various scientific fields, including:

  1. Pharmaceutical Development: As a formulation component that enhances solubility and bioavailability.
  2. Chemical Research: Used as a reagent or intermediate in synthetic pathways.
  3. Biological Studies: Investigated for its effects on specific biological targets or pathways.
Introduction to MP-513 (Hydrobromide Hydrate)

Historical Development and Discovery of Dipeptidyl Peptidase-4 Inhibitors

The trajectory of dipeptidyl peptidase-4 inhibitor development originated with fundamental enzymological discoveries in 1967, revealing dipeptidyl peptidase-4 as a serine protease exhibiting proline-specific dipeptidyl aminopeptidase activity. Initial inhibitors emerged in the late 1980s, characterized by peptidomimetic structures designed to mimic the enzyme's natural substrates. Pioneering compounds like P32/98 (Merck) utilized thiazolidide moieties but demonstrated suboptimal selectivity and pharmacokinetic profiles. The evolutionary breakthrough arrived with cyanopyrrolidine-based inhibitors (Ferring Pharmaceuticals, 1995), introducing a covalent binding mechanism via nitrile-mediated serine interaction that enhanced potency and duration of action [8] [10].

Structural elucidation of dipeptidyl peptidase-4 (766 amino acids) via X-ray crystallography (2003 onward) revealed critical binding domains: an α/β-hydrolase catalytic domain containing the Ser630-Asp708-His740 triad and an eight-bladed β-propeller domain facilitating substrate orientation. This revealed three principal subsites: the hydrophobic S1 pocket (Tyr631, Val656, Trp662, Tyr666, Val711), the structurally versatile S2 extensive subsite, and auxiliary S1'/S2' regions. This blueprint enabled rational design of generations of dipeptidyl peptidase-4 inhibitors:

Table 1: Generational Evolution of Dipeptidyl Peptidase-4 Inhibitors

GenerationRepresentative InhibitorsCore Structural FeaturesBinding Subsite Interactions
FirstSitagliptin, TeneligliptinHeterocyclic P1 mimeticsS1, S2, S2 extensive
SecondVildagliptin, SaxagliptinCyanopyrrolidineS1, S2
ThirdLinagliptin, AlogliptinXanthine derivativesS1, S2, S1'

Teneligliptin's classification as a first-generation inhibitor reflects its pioneering engagement of the S2 extensive subsite through unique J-shaped topology—a feature absent in earlier compounds. This multi-subsite interaction profile conferred up to fivefold greater potency versus sitagliptin and established a new benchmark for inhibitor design [4] [10].

Role of MP-513 in the Evolution of Dipeptidyl Peptidase-4 Targeted Therapies

MP-513 exemplifies the transition from substrate-mimetic to structure-guided inhibitor design. Its molecular architecture incorporates three pharmacologically optimized segments: (1) a 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine domain binding the S2 extensive subsite; (2) a stereochemically defined (2S,4S)-pyrrolidine carbonyl engaging S1; and (3) a thiazolidine moiety occupying S2'. This "J-shaped configuration" enables simultaneous interaction with all three principal subsites—S1, S2, and S2 extensive—distinguishing it from linear dipeptidyl peptidase-4 inhibitors [4] [6].

The binding thermodynamics of MP-513 reveal exceptional affinity (human dipeptidyl peptidase-4 IC₅₀ = 0.37 nM), attributed to:

  • Hydrophobic anchoring of the 3-methylphenylpyrazole within the S2 extensive subsite (Tyr547, Trp629, Ser630, Tyr631)
  • Covalent-like stabilization via nitrile-serine interaction (Ser630)
  • Hydrogen-bond networking involving thiazolidine nitrogen (Tyr662, Arg125)
  • π-cation interaction between phenyl ring and Arg358

Table 2: Molecular Binding Interactions of MP-513 with Dipeptidyl Peptidase-4

Molecular DomainAmino Acid InteractionsBinding Forces
4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazineTyr547, Trp629, Tyr631, Tyr666Hydrophobic, π-π stacking
(2S,4S)-pyrrolidine carbonylSer630, Asp708, His740, Tyr662Covalent bonding (nitrile), hydrogen bonding
Thiazolidin-3-yl moietyArg125, Glu205, Glu206Hydrogen bonding, electrostatic

Biophysically, this multi-point fixation extends target residence time beyond earlier dipeptidyl peptidase-4 inhibitors, translating to sustained enzyme inhibition despite plasma clearance. Furthermore, MP-513 demonstrates enhanced selectivity (>2,800-fold) against dipeptidyl peptidase-8/dipeptidyl peptidase-9—addressing off-target toxicity concerns associated with first-generation inhibitors [3] [4] [6].

Significance of Hydrobromide Hydrate Formulation in Pharmacokinetic Optimization

The hydrobromide hydrate salt configuration represents a deliberate pharmaceutical strategy to overcome inherent biopharmaceutical limitations of the native teneligliptin base. Crystallographic analysis reveals that hydrate formation induces a stable orthorhombic lattice wherein water molecules bridge ionic pairs, reducing crystal energy and enhancing stability. Bromide counterions facilitate ionization state control, yielding pH-independent solubility critical for consistent gastrointestinal dissolution [3] [6].

Pharmacokinetically, this formulation delivers:

  • Enhanced aqueous solubility (33.33 mg/mL in dimethyl sulfoxide; 234.42 mM in water) versus non-salt forms
  • Bioavailability elevation to 85.9% (rats) and 83.2% (monkeys) at 0.1 mg/kg doses
  • Extended elimination half-life (t₁/₂ = 15.84 hours in rats; 18.86 hours in monkeys)
  • Linear pharmacokinetics across 0.1–1 mg/kg dose ranges

Table 3: Comparative Pharmacokinetic Parameters of MP-513 Hydrobromide Hydrate

SpeciesDose (mg/kg)Tₘₐₓ (h)Cₘₐₓ (ng/mL)AUC₀–ₗₐₛₜ (h·ng/mL)Bioavailability (%)
Rat0.10.885.4891.8185.9
Rat1.00.75152.41672.9462.9
Monkey0.10.5028.27295.4483.2
Monkey1.00.88273.541571.6444.1

Metabolically, the hydrobromide formulation does not alter the primary routes of biotransformation (predominantly cytochrome P450 3A4 and flavin monooxygenase-mediated oxidation) but optimizes absorption kinetics. Approximately 34% of the administered dose undergoes renal excretion unchanged, facilitated by the salt's stability against presystemic metabolism. The hydrate component further modulates crystalline hygroscopicity, ensuring shelf-life stability under varying humidity conditions—a critical factor in global drug distribution [5] [6].

The hydrobromide hydrate configuration thus operates as an integrated pharmaceutical enabler, transforming MP-513's inherent pharmacodynamics into optimized therapeutic performance through physicochemical harmonization. This molecular refinement strategy exemplifies the sophistication achievable in modern salt selection paradigms, extending beyond mere solubility enhancement to comprehensive pharmacokinetic engineering [3] [5] [6].

Properties

Product Name

MP-513 (hydrobromide hydrate)

IUPAC Name

methane;[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone

Molecular Formula

C24H38N6OS

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C22H30N6OS.2CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;2*1H4/t19-,20-;;/m0../s1

InChI Key

IQLZJUQSGGTWJW-TULUPMBKSA-N

Canonical SMILES

C.C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Isomeric SMILES

C.C.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.